molecular formula C18H25N3O2 B2995462 N-(1-Cyanobutyl)-4-[(2,2-dimethylpropanoylamino)methyl]benzamide CAS No. 1436241-98-3

N-(1-Cyanobutyl)-4-[(2,2-dimethylpropanoylamino)methyl]benzamide

Cat. No. B2995462
CAS RN: 1436241-98-3
M. Wt: 315.417
InChI Key: IKNOSOUQRYNZST-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the amide bond, the introduction of the cyanobutyl group, and the attachment of the 2,2-dimethylpropanoylamino group . The exact synthesis pathway would depend on the starting materials and the specific reaction conditions.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide group could lead to the formation of hydrogen bonds, which could affect the compound’s structure and properties .


Chemical Reactions Analysis

This compound could undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could undergo Hofmann rearrangement , or the nitrile group could participate in various addition or substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amide group could result in high boiling and melting points, and the compound might be soluble in water if it has five or fewer carbon atoms .

Scientific Research Applications

Herbicidal Activity

Benzamides, such as N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, have been identified as herbicidally active compounds on annual and perennial grasses. They show potential utility in forage legumes, certain turf grasses, and cultivated crops, indicating the relevance of benzamide derivatives in agriculture and pest management (K. Viste, A. J. Cirovetti, B. Horrom, 1970).

Colorimetric Sensing

N-(Cyano(naphthalen-1-yl)methyl)benzamide derivatives have been synthesized and demonstrated significant performance in naked-eye detection of fluoride anions in solution. This indicates the potential of benzamide derivatives in the development of colorimetric sensors for environmental monitoring and analytical chemistry applications (E. A. Younes et al., 2020).

Anticonvulsant Activity

Several studies have highlighted the anticonvulsant activities of benzamide derivatives. For instance, 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide has been effective in animal models for anticonvulsant purposes, showcasing the pharmaceutical and therapeutic potential of such compounds in treating neurological disorders (D. W. Robertson et al., 1987).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action might involve interacting with specific proteins or other molecules in the body .

Future Directions

The future directions for research on this compound could include exploring its potential uses, investigating its properties in more detail, and developing more efficient methods for its synthesis .

properties

IUPAC Name

N-(1-cyanobutyl)-4-[(2,2-dimethylpropanoylamino)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-5-6-15(11-19)21-16(22)14-9-7-13(8-10-14)12-20-17(23)18(2,3)4/h7-10,15H,5-6,12H2,1-4H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNOSOUQRYNZST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#N)NC(=O)C1=CC=C(C=C1)CNC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyanobutyl)-4-[(2,2-dimethylpropanoylamino)methyl]benzamide

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